N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide
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Overview
Description
N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide is a complex organic compound with the molecular formula C18H21N3O2 This compound is known for its unique chemical structure, which includes both diethylamino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Substituted products where the nitro group is replaced by other functional groups.
Scientific Research Applications
N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound’s diethylamino and nitro groups may play a role in its biological activity by facilitating binding to specific molecular targets. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(diethylamino)-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide
- (E)-N’-(4-chlorobenzylidene)-4-hydroxybenzohydrazide
- (E)-N’-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide
Uniqueness
N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide is unique due to its combination of diethylamino and nitro functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N4O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C18H20N4O4/c1-3-21(4-2)14-10-9-13(17(23)11-14)12-19-20-18(24)15-7-5-6-8-16(15)22(25)26/h5-12,23H,3-4H2,1-2H3,(H,20,24)/b19-12+ |
InChI Key |
XYDVQLPFCJTPJK-XDHOZWIPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
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